molecular formula C9H12 B14501999 (1R,8S)-bicyclo[6.1.0]nona-3,5-diene CAS No. 63318-59-2

(1R,8S)-bicyclo[6.1.0]nona-3,5-diene

Cat. No.: B14501999
CAS No.: 63318-59-2
M. Wt: 120.19 g/mol
InChI Key: ZPFRVUXILWRGLE-DTORHVGOSA-N
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Description

(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with two double bonds, making it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate in the presence of zinc and zinc iodide . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

(1R,8S)-bicyclo[6.1.0]nona-3,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,8S)-bicyclo[6.1.0]nona-3,5-diene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is unique due to its specific stereochemistry and the presence of two double bonds within a nine-membered ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

63318-59-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

(1S,8R)-bicyclo[6.1.0]nona-3,5-diene

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+

InChI Key

ZPFRVUXILWRGLE-DTORHVGOSA-N

Isomeric SMILES

C1C=CC=CC[C@@H]2[C@H]1C2

Canonical SMILES

C1C=CC=CCC2C1C2

Origin of Product

United States

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